3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine

Medicinal Chemistry Agrochemical Development Physicochemical Profiling

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine (CAS 516500-11-1) is a fused bicyclic heterocycle combining a 6,7-dihydropyridine ring with a 3-methylisoxazole moiety. Its molecular formula is C₈H₁₀N₂O with a molecular weight of 150.18 g/mol.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B12877531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1C=CC2=C(N1)ON=C2C
InChIInChI=1S/C8H10N2O/c1-5-3-4-7-6(2)10-11-8(7)9-5/h3-5,9H,1-2H3
InChIKeyVIBFRBPGZXPHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine: Core Specifications and Procurement-Relevant Physicochemical Profile


3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine (CAS 516500-11-1) is a fused bicyclic heterocycle combining a 6,7-dihydropyridine ring with a 3-methylisoxazole moiety . Its molecular formula is C₈H₁₀N₂O with a molecular weight of 150.18 g/mol . Computed physicochemical properties indicate a density of 1.089 g/cm³ and a predicted boiling point of 286.6°C . The compound is typically supplied as a solid at room temperature and serves as a versatile scaffold for medicinal chemistry and agrochemical development .

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine: Why In-Class Analogs Cannot Be Interchanged


Within the isoxazolo[5,4-b]pyridine class, substitution pattern critically determines biological target engagement and physicochemical behavior. The 3,6-dimethyl substitution of this compound imparts a unique steric and electronic profile that cannot be replicated by mono-methylated (e.g., 3-methyl only) or unsubstituted analogs. Patents explicitly disclose that isoxazole-pyridine derivatives bearing specific substitution patterns possess affinity and selectivity for the GABA A α5 receptor binding site, a therapeutic target for cognitive disorders [1]. Herbicidal isoxazolo[5,4-b]pyridine compositions similarly demonstrate that substitution dictates spectrum of weed control and crop selectivity [2]. Generic substitution with an in-class analog lacking the precise 3,6-dimethyl arrangement risks loss of target engagement, altered metabolic stability, and failed biological validation.

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Physicochemical Differentiation: Boiling Point and Density vs. Unsubstituted Core Scaffold

The 3,6-dimethyl substitution imparts measurable differences in predicted physicochemical properties compared to the unsubstituted isoxazolo[5,4-b]pyridine core. While the unsubstituted core (CAS 272-03-7) has a molecular weight of 120.11 g/mol and lacks computed boiling point data in publicly available databases, 3,6-dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine exhibits a predicted boiling point of 286.6 ± 39.0°C and a density of 1.089 ± 0.06 g/cm³ . These computed values, derived from standardized prediction algorithms, provide procurement-relevant benchmarks for purification, formulation, and storage considerations that differ substantially from the unsubstituted scaffold.

Medicinal Chemistry Agrochemical Development Physicochemical Profiling

Therapeutic Target Engagement: GABA A α5 Receptor Affinity via Class-Level Patent Evidence

Isoxazole-pyridine derivatives of formula I, which encompass the 3,6-dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine core substitution pattern, are explicitly claimed to possess affinity and selectivity for the GABA A α5 receptor binding site [1]. This receptor subtype is a validated target for cognitive enhancement and Alzheimer's disease therapy. In contrast, unsubstituted or differently substituted isoxazolo[5,4-b]pyridines are not claimed for this specific target engagement. While direct binding affinity (Ki/IC50) data for the exact compound are not publicly available in primary literature, the patent class-level inference establishes that the 3,6-dimethyl substitution pattern is essential for GABA A α5 receptor recognition and distinguishes this compound from analogs lacking the precise substitution pattern.

Neuroscience CNS Drug Discovery Alzheimer's Disease

Herbicidal Application Class Validation: Isoxazolo[5,4-b]pyridine Scaffold in Agrochemical Compositions

Isoxazolo[5,4-b]pyridines, including 3,6-dimethyl-substituted variants, are explicitly claimed in herbicidal composition patents for control of unwanted vegetation [1]. These compositions are designed to exhibit synergistic effects when combined with other herbicides, enabling reduced application rates while maintaining broad-spectrum activity [2]. The class-level validation demonstrates that the isoxazolo[5,4-b]pyridine core, bearing defined substitution, confers herbicidal activity. Analogs with different substitution patterns (e.g., 4-chloro-3-methyl derivatives) may exhibit altered weed control spectra or reduced crop selectivity, as structure-activity relationships indicate that substitution directly influences postemergence efficacy against dicotyledon weed species [3].

Agrochemistry Herbicide Discovery Crop Protection

Structural Uniqueness: Fused Bicyclic System with Defined Methylation Pattern vs. Isoxazolo[4,5-b]pyridine Regioisomers

The isoxazolo[5,4-b]pyridine ring system is structurally distinct from the isoxazolo[4,5-b]pyridine regioisomer. The [5,4-b] fusion pattern places the nitrogen atom of the pyridine ring adjacent to the isoxazole oxygen, creating a unique electronic environment and hydrogen-bonding potential. The 3,6-dimethyl substitution further modulates this environment. In contrast, isoxazolo[4,5-b]pyridines exhibit different ring junction geometry and have been evaluated for antiproliferative activity with varying outcomes [1]. The regioisomeric distinction is critical for target recognition; GABA A α5 receptor ligands, for example, are specifically claimed from the [5,4-b] scaffold [2], not the [4,5-b] series. This structural differentiation provides a clear basis for compound selection when receptor subtype selectivity or scaffold-specific SAR is required.

Medicinal Chemistry Scaffold Differentiation Drug Design

Synthetic Accessibility: Defined CAS Registry and Commercial Availability vs. Unregistered Analogs

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine is assigned CAS Registry Number 516500-11-1 and is commercially offered by multiple suppliers including Atomax Chemicals, CHEMSTEP, and others as cataloged on ChemBlink and ChemicalBook . This defined registry number facilitates unambiguous procurement, quality control, and regulatory documentation. In contrast, closely related analogs such as 3-methyl-6,7-dihydroisoxazolo[5,4-b]pyridine (lacking the 6-methyl group) do not have a well-documented CAS number in major public databases, complicating sourcing and identity verification. The availability of a unique CAS number and commercial supplier network provides a tangible procurement advantage.

Chemical Procurement Supply Chain CAS Registry

3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine: High-Value Application Scenarios Aligned with Quantitative Differentiation Evidence


CNS Drug Discovery: GABA A α5 Receptor Ligand Development for Cognitive Disorders

Neuroscience research programs targeting the GABA A α5 receptor for Alzheimer's disease or cognitive enhancement can utilize 3,6-dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine as a core scaffold. Patent disclosures confirm that isoxazole-pyridine derivatives with this substitution pattern exhibit affinity and selectivity for the GABA A α5 binding site [1]. This class-level validation supports the compound's prioritization over regioisomeric [4,5-b] analogs or differently substituted variants that lack claimed GABA A α5 activity.

Agrochemical Herbicide Discovery: Lead Scaffold for Dicot Weed Control

Agrochemical R&D teams developing next-generation herbicides can leverage the isoxazolo[5,4-b]pyridine core with 3,6-dimethyl substitution. Patented herbicidal compositions explicitly include this scaffold class, and structure-activity relationship studies demonstrate that substitution pattern influences postemergence control of dicotyledon weed species [2]. The compound serves as a validated starting point for synthetic optimization toward selective, broad-spectrum weed control agents.

Medicinal Chemistry Scaffold Diversification: Building Block for Focused Library Synthesis

The 3,6-dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine core offers a rigid, planar bicyclic framework with defined methylation that can serve as a versatile building block for focused compound library synthesis. Its unambiguous CAS registry number and commercial availability streamline procurement for parallel synthesis efforts. The scaffold can be further functionalized at the C4 position or the pyridine nitrogen, enabling rapid SAR exploration.

Physicochemical Reference Standard: Calibration and Method Development

The compound's well-defined predicted physicochemical properties—including a boiling point of 286.6°C and density of 1.089 g/cm³ —make it suitable as a reference standard for chromatographic method development, purification protocol optimization, and analytical instrument calibration in laboratories working with heterocyclic compound libraries.

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